Pinoresinol dimethyl ether

Catalog No.
S1790065
CAS No.
29106-36-3
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoresinol dimethyl ether

CAS Number

29106-36-3

Product Name

Pinoresinol dimethyl ether

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Pinoresinol dimethyl ether, also known as (+)-Eudesmin, is a naturally occurring lignan classified as a phenylpropanoid dimer. It is predominantly found in various plant species, including Magnolia biondii. This compound is characterized by its unique dimeric structure, which contributes to its diverse biological activities and potential therapeutic applications. Pinoresinol dimethyl ether has garnered attention in scientific research due to its antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in both medicinal and nutritional contexts .

Research suggests that (+)-eudesmin exhibits various biological effects, including anti-inflammatory, anticonvulsant, and sedative properties []. The mechanism underlying these effects is still being investigated. However, some studies suggest that (+)-eudesmin might influence the activity of GABA (gamma-aminobutyric acid), a neurotransmitter involved in regulating nerve impulses [].

Medicinal Chemistry Research

(+)-Eudesmin serves as a valuable tool in medicinal chemistry research due to its well-defined structure and potential biological activities. Researchers utilize (+)-Eudesmin as a starting material for synthesizing new lignan derivatives with potentially enhanced medicinal properties []. This approach allows scientists to explore structure-activity relationships and develop novel drug candidates.

Pharmacological Studies

(+)-Eudesmin's potential health benefits are being investigated in pharmacological studies. Researchers are examining its effects on various biological processes, including:

  • Antioxidant activity: Studies suggest (+)-Eudesmin possesses antioxidant properties that may help protect cells from damage caused by free radicals [].
  • Anti-inflammatory activity: (+)-Eudesmin's potential anti-inflammatory properties are being explored in models of inflammation [].
  • Other potential effects: Research is ongoing to investigate (+)-Eudesmin's effects on other areas, such as bone health and hormone regulation [].
That contribute to its functionality and versatility:

  • Oxidation: This compound can be oxidized to form various quinone derivatives, which may enhance its biological activity.
  • Reduction: Reduction reactions can convert pinoresinol dimethyl ether into more saturated lignan derivatives, potentially altering its properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the lignan structure, expanding its chemical repertoire.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and hydrogen peroxide.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride.
  • Electrophiles and nucleophiles for substitution reactions under suitable conditions.

Pinoresinol dimethyl ether exhibits a range of biological activities that make it significant in medicinal research:

  • Antioxidant Properties: It protects cells from oxidative stress, contributing to cellular health and longevity.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation across various biological models.
  • Anticancer Activity: Research indicates that pinoresinol dimethyl ether can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Its mechanism involves the stimulation of specific signaling pathways that promote neural protrusion growth, particularly in neuronal cells .

The synthesis of pinoresinol dimethyl ether can be achieved through several methods:

  • Oxidative Coupling: A common synthetic route involves the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the dimeric structure under mild conditions.
  • Biotechnological Approaches: Industrial production may utilize plant cell cultures or genetically engineered microorganisms to produce pinoresinol dimethyl ether sustainably. These methods are considered more environmentally friendly compared to traditional chemical synthesis techniques .

Research on pinoresinol dimethyl ether has indicated interactions with multiple biological targets. It is known to stimulate pathways such as MAPK (Mitogen-Activated Protein Kinase), PKC (Protein Kinase C), and PKA (Protein Kinase A), which are crucial for cell signaling and growth. These interactions suggest its potential role in neuroprotection and cellular regeneration processes .

Pinoresinol dimethyl ether shares similarities with other lignans but is unique due to its specific structure and biological activities. Here are some comparable compounds:

Compound NameKey Properties
MatairesinolAntioxidant and anticancer properties
PinoresinolKnown for anti-inflammatory and antimicrobial effects
SecoisolariciresinolPotentially reduces cardiovascular disease risk

Uniqueness of Pinoresinol Dimethyl Ether

While other lignans exhibit similar properties, pinoresinol dimethyl ether stands out due to its combination of antioxidant, anti-inflammatory, and anticancer activities. This diverse range of effects makes it particularly valuable for scientific research and industrial applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 g/mol

Monoisotopic Mass

386.17293854 g/mol

Heavy Atom Count

28

UNII

3TPV0HJ9B0

Wikipedia

(+)-Eudesmin

Dates

Modify: 2023-08-15

Explore Compound Types